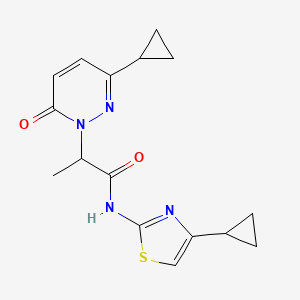
1-(2,2-Difluoroethyl)indole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)-1H-indole-6-carboxylic acid is a chemical compound with the CAS Number: 1340503-49-2 . It has a molecular weight of 225.19 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 1-(2,2-Difluoroethyl)-1H-indole-6-carboxylic acid is 1S/C11H9F2NO2/c12-10(13)6-14-4-3-7-1-2-8(11(15)16)5-9(7)14/h1-5,10H,6H2,(H,15,16) .Physical And Chemical Properties Analysis
1-(2,2-Difluoroethyl)-1H-indole-6-carboxylic acid is a powder at room temperature . It has a molecular weight of 225.19 .Applications De Recherche Scientifique
Protein Conformation Regulation
1-(2,2-Difluoroethyl)indole-6-carboxylic acid, a derivative of indole carboxylic acid, has been studied in the context of protein conformation regulation. For instance, Tiefenbrunn et al. (2013) investigated indole-6-carboxylic acid (1F1) and its binding in the flap site of HIV protease. This study revealed that the binding of such fragments can influence the conformation of HIV protease, indicating potential applications in protein structure research and drug design (Tiefenbrunn et al., 2013).
Chemical Stability and Reactivity
Indole-2-carboxylic acid and its derivatives, which are structurally related to 1-(2,2-Difluoroethyl)indole-6-carboxylic acid, have been noted for their chemical stability and reactivity. Murakami (1987) discussed how these compounds are more stable than usual indoles under acid and oxidation conditions, while still being reactive at certain positions. This property is essential for various synthetic applications in chemistry (Murakami, 1987).
Antibacterial and Antifungal Activities
Compounds derived from indole carboxylic acids have been studied for their biological activities. Raju et al. (2015) synthesized a series of indole-2-carboxylic acid derivatives and tested them for antibacterial and antifungal activities. These compounds exhibited significant antibacterial and moderate antifungal properties, suggesting potential applications in developing new antimicrobial agents (Raju et al., 2015).
Electrochemical and Photophysical Properties
Indole carboxylic acids and their derivatives also show promising electrochemical and photophysical properties. Li et al. (2019) prepared poly(indole-6-carboxylic acid) vertical nanowire arrays and demonstrated their good electrochromic and capacitive performance. Such materials can be applied in energy storage and utilization, such as in smart windows with energy storage functions (Li et al., 2019).
Safety and Hazards
Orientations Futures
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, future research may focus on the development of new synthesis methods and the exploration of the biological activities of indole derivatives.
Propriétés
IUPAC Name |
1-(2,2-difluoroethyl)indole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c12-10(13)6-14-4-3-7-1-2-8(11(15)16)5-9(7)14/h1-5,10H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNWLLCIYIWCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)-1h-indole-6-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

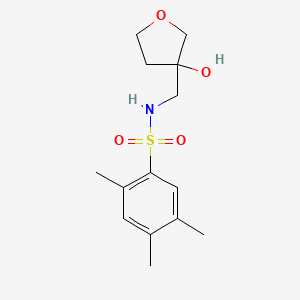
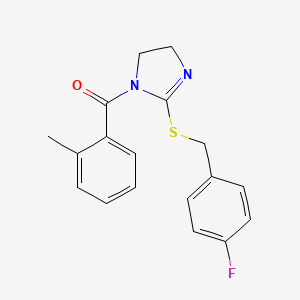
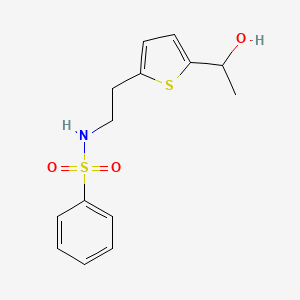
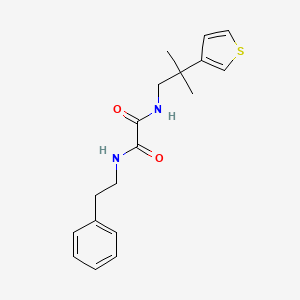

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2700410.png)
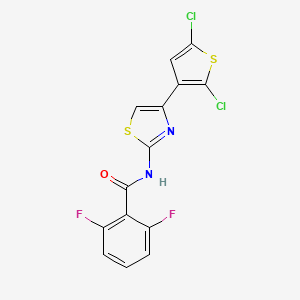
![2-Piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride](/img/structure/B2700414.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide](/img/structure/B2700415.png)

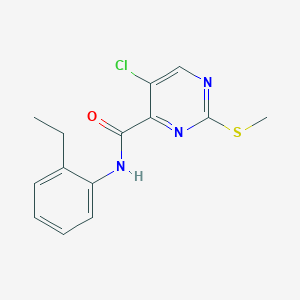
![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2700419.png)
![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2700421.png)
